4-(1,3-Benzoxazol-5-yl)benzaldehyde
Overview
Description
4-(1,3-Benzoxazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C14H9NO2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 4-(1,3-Benzoxazol-5-yl)benzaldehyde, has been a subject of research. A variety of synthetic methodologies have been explored, involving different catalysts and reaction conditions . For instance, one study reported the synthesis of benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-5-yl)benzaldehyde is characterized by a benzoxazole ring attached to a benzaldehyde group . The InChI code for this compound is 1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H .Physical And Chemical Properties Analysis
4-(1,3-Benzoxazol-5-yl)benzaldehyde is a solid compound . It has a molecular weight of 223.23 . The melting point of this compound is reported to be between 132 - 134 degrees Celsius .Scientific Research Applications
Anticancer Activity
Benzoxazole and its derivatives, including “4-(1,3-Benzoxazol-5-yl)benzaldehyde”, represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . They have shown potent activity towards cancer . Many research groups have designed and developed novel compounds with benzoxazole as their backbone and checked their anticancer activity . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied .
Antiprotozoal Agents
Benzoxazole derivatives have been utilized as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives, 3-benzoxazoloyl acetamide, and butyramide derivatives . These novel analogs were synthesized and their biological evaluation as potential antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents was performed . Compounds showed promising biological screening data .
Antimicrobial Activity
The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in good antimicrobial activity . Chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial agents .
Antimalarial Activity
The compounds synthesized from benzoxazole derivatives showed good antimalarial activity . The molecular docking study rationalizes the relative inhibitory activity of these compounds as antimalarial agents .
Antileishmanial Activity
The synthesized benzoxazole derivatives showed moderate inhibitory activities against leishmanial species .
Antitrypanosomal Activity
The synthesized benzoxazole derivatives showed inhibitory activities against trypanosomal species .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-benzoxazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBSIPPTAIVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694263 | |
Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1008361-50-9 | |
Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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